Dual-Target Engagement Profile: HDAC2 and Adenosine A1 Receptor Inhibition
This compound is annotated with dual-target bioactivity, showing inhibitory activity against HDAC2 (IC50 = 205 nM) and adenosine A1 receptor (Ki = 3.5 nM). Most in-class benzodioxole-azetidine analogs lack public annotation for this specific dual-profile, establishing a unique occupancy fingerprint for this compound [1].
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | HDAC2 IC50: 205 nM; ADORA1 Ki: 3.5 nM |
| Comparator Or Baseline | In-class benzodioxole-azetidine analogs (no public dual-target annotation) |
| Quantified Difference | Unique dual-target annotation vs. single/unknown target profile for comparators |
| Conditions | In vitro enzymatic and radioligand binding assays as curated by ChEMBL (see PubChem CID 71785411) |
Why This Matters
Procurement of this specific lot is required to replicate studies where simultaneous modulation of HDAC2 and ADORA1 is hypothesized, as generic analogs lack evidence of this dual activity.
- [1] PubChem. Compound Summary for CID 71785411: 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide. National Center for Biotechnology Information. View Source
